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Compound Name:
3-[p-(Hexyloxy)phenyl]propionic

acid

CAS No.: 25131-98-0

Cat. No.: B1618196

Get Quote

This in-depth technical guide provides a comprehensive overview of the expected

spectroscopic data for 3-[p-(Hexyloxy)phenyl]propionic acid, a compound of interest in

materials science and pharmaceutical research. While direct experimental spectra for this

specific molecule are not readily available in public databases, this guide, grounded in the

principles of spectroscopic interpretation and analysis of structurally analogous compounds,

offers a robust predictive framework for its characterization. This document is intended for

researchers, scientists, and professionals in drug development who require a detailed

understanding of the spectroscopic signatures of this and similar molecules.

Introduction
3-[p-(Hexyloxy)phenyl]propionic acid belongs to the class of alkoxy-substituted

phenylpropanoic acids. Its molecular structure, featuring a carboxylic acid moiety, a flexible

propionic acid chain, a stable phenyl ring, and a hexyloxy tail, gives rise to a unique set of

spectroscopic characteristics. Understanding these characteristics is paramount for confirming
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its synthesis, assessing its purity, and elucidating its role in various chemical and biological

processes. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) data for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 3-[p-(Hexyloxy)phenyl]propionic acid, both ¹H

and ¹³C NMR are indispensable for structural verification.

A. Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-[p-(Hexyloxy)phenyl]propionic acid is expected to exhibit distinct

signals corresponding to the protons in different chemical environments. The predicted

chemical shifts (δ) in parts per million (ppm) relative to a standard reference like

tetramethylsilane (TMS) are detailed below. These predictions are based on the analysis of

similar compounds such as 3-(4-hydroxyphenyl)propionic acid and other alkoxy-substituted

aromatic compounds[1][2][3].

Table 1: Predicted ¹H NMR Chemical Shifts for 3-[p-(Hexyloxy)phenyl]propionic Acid
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~12.0 Singlet (broad) 1H -COOH

The acidic proton

of the carboxylic

acid is highly

deshielded and

often appears as

a broad singlet.

~7.15 Doublet 2H
Ar-H (ortho to -

CH₂CH₂COOH)

Aromatic protons

ortho to the

electron-donating

propionic acid

group are

shielded relative

to those ortho to

the oxygen.

~6.85 Doublet 2H
Ar-H (ortho to -

O(CH₂)₅CH₃)

Aromatic protons

ortho to the

strongly electron-

donating

hexyloxy group

are significantly

shielded.

~3.95 Triplet 2H -OCH₂-

The methylene

group directly

attached to the

aromatic oxygen

is deshielded by

the oxygen atom.

~2.90 Triplet 2H Ar-CH₂-

The methylene

group adjacent to

the aromatic ring

is deshielded by

the ring current.
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~2.65 Triplet 2H -CH₂COOH

The methylene

group alpha to

the carbonyl

group is

deshielded by

the electron-

withdrawing

effect of the

carbonyl.

~1.75 Multiplet 2H -OCH₂CH₂-

Methylene

protons in the

alkyl chain.

~1.45 Multiplet 2H -OCH₂CH₂CH₂-

Methylene

protons in the

alkyl chain.

~1.35 Multiplet 2H -(CH₂)₂CH₂CH₂-

Methylene

protons in the

alkyl chain.

~0.90 Triplet 3H -CH₃

The terminal

methyl group of

the hexyloxy

chain is the most

shielded.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Sample Preparation: Dissolve approximately 5-10 mg of 3-[p-(Hexyloxy)phenyl]propionic
acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of

solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.[4]

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters

for a ¹H NMR experiment on a 400 or 500 MHz spectrometer are typically sufficient.
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Data Acquisition: Acquire the free induction decay (FID) signal. The number of scans can be

adjusted to improve the signal-to-noise ratio.

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain

spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.

Analysis: Integrate the peaks to determine the relative number of protons and analyze the

multiplicities (singlet, doublet, triplet, etc.) to deduce the coupling between neighboring

protons.

Aromatic Region (6.5-7.5 ppm)

Aliphatic Region (0.5-4.5 ppm)

 Proton (~12 ppm)

Ar-H (ortho to propionic)

Ar-H (ortho to hexyloxy)

-OCH2-

Ar-CH2-

-CH2COOH

-O(CH2)4CH3

-COOH

Click to download full resolution via product page

Figure 1: Predicted ¹H NMR spectral regions for 3-[p-(Hexyloxy)phenyl]propionic acid.

B. Predicted ¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each

unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-[p-(Hexyloxy)phenyl]propionic Acid

Chemical Shift (δ, ppm) Assignment Rationale

~178 -COOH

The carbonyl carbon of the

carboxylic acid is highly

deshielded.

~158 Ar-C (ipso to -O(CH₂)₅CH₃)

The aromatic carbon directly

attached to the oxygen is

significantly deshielded.

~133 Ar-C (ipso to -CH₂CH₂COOH)

The aromatic carbon attached

to the propionic acid side

chain.

~129
Ar-CH (ortho to -

CH₂CH₂COOH)
Aromatic methine carbons.

~114 Ar-CH (ortho to -O(CH₂)₅CH₃)

Aromatic methine carbons

shielded by the electron-

donating hexyloxy group.

~68 -OCH₂-

The carbon directly bonded to

the aromatic oxygen is

deshielded.

~36 -CH₂COOH
The carbon alpha to the

carbonyl group.

~31.5 Ar-CH₂-
The carbon adjacent to the

aromatic ring.

~31, 29, 26, 22 -O(CH₂)n- Carbons of the hexyloxy chain.

~14 -CH₃

The terminal methyl carbon of

the hexyloxy chain is the most

shielded.
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Experimental Protocol: Acquiring a ¹³C NMR Spectrum

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C

NMR compared to ¹H NMR, dissolved in a deuterated solvent.

Instrument Setup: The experiment is run on an NMR spectrometer, often with proton

decoupling to simplify the spectrum (producing single lines for each carbon).

Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is

required to achieve a good signal-to-noise ratio.

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline

corrected.

Analysis: The chemical shift of each signal is used to identify the different carbon

environments in the molecule. Techniques like DEPT (Distortionless Enhancement by

Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

3-[p-(Hexyloxy)phenyl]propionic Acid C₁₅H₂₂O₃ ¹³C NMR Carbonyl (~178 ppm) Aromatic (114-158 ppm) Aliphatic (14-68 ppm)

Click to download full resolution via product page

Figure 2: Correlation of molecular structure to predicted ¹³C NMR spectral regions.

II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[5]

Table 3: Predicted IR Absorption Bands for 3-[p-(Hexyloxy)phenyl]propionic Acid
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3300-2500 Broad, Strong
O-H stretch

(carboxylic acid)

The characteristic

broad absorption of a

hydrogen-bonded

carboxylic acid O-H

group.

2950-2850 Medium-Strong C-H stretch (aliphatic)

C-H stretching

vibrations of the

propionic acid and

hexyloxy chains.

~1710 Strong
C=O stretch

(carboxylic acid)

The strong absorption

of the carbonyl group

in the carboxylic acid.

~1610, ~1510 Medium
C=C stretch

(aromatic)

Characteristic

absorptions for the

aromatic ring.

~1250 Strong
C-O stretch (aryl

ether)

The stretching

vibration of the aryl-O-

C bond.

~1170 Medium
C-O stretch

(carboxylic acid)

The C-O stretching

vibration within the

carboxylic acid group.

Experimental Protocol: Acquiring an IR Spectrum

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a

thin film on a salt plate) or in solution. For a solid sample, a small amount is finely ground

with dry KBr and pressed into a transparent disk.

Instrument Setup: The KBr pellet or salt plate is placed in the sample holder of the FTIR

spectrometer.
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Data Acquisition: A background spectrum (of the empty spectrometer or the KBr pellet) is first

recorded. Then, the sample spectrum is recorded. The instrument software automatically

subtracts the background.

Analysis: The positions and shapes of the absorption bands are correlated with the presence

of specific functional groups.

Functional Groups

O-H (Carboxylic Acid)

3300-2500 cm⁻¹

C=O (Carboxylic Acid)

~1710 cm⁻¹

C-O (Aryl Ether)

~1250 cm⁻¹

C-H (Aliphatic)

2950-2850 cm⁻¹

C=C (Aromatic)

~1610, ~1510 cm⁻¹

Click to download full resolution via product page

Figure 3: Key functional groups and their predicted IR absorption regions.

III. Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is

used to determine the molecular weight of a compound and can provide information about its

structure through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 3-[p-(Hexyloxy)phenyl]propionic Acid
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m/z Ion Rationale

250 [M]⁺

The molecular ion peak,

corresponding to the molecular

weight of the compound

(C₁₅H₂₂O₃).

205 [M - COOH]⁺
Loss of the carboxylic acid

group.

166 [M - C₆H₁₂]⁺

McLafferty rearrangement, loss

of hexene from the hexyloxy

chain.

121 [HOC₆H₄CH₂CH₂]⁺ Cleavage of the ether bond.

107 [HOC₆H₄CH₂]⁺ Benzylic cleavage.

91 [C₇H₇]⁺

Tropylium ion, a common

fragment from benzyl-

containing compounds.

Experimental Protocol: Acquiring a Mass Spectrum

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization

(ESI).

Ionization: The sample molecules are ionized. In EI-MS, high-energy electrons bombard the

sample, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer

(e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Analysis: The molecular ion peak is identified to determine the molecular weight. The

fragmentation pattern is analyzed to deduce structural information.
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Mass Spectrometry Fragmentation

C15H22O3 (M=250)

Loss of COOH McLafferty Rearrangement Ether Cleavage

[M-COOH]+ (m/z 205) [M-C6H12]+ (m/z 166) [HOC6H4CH2CH2]+ (m/z 121)

Click to download full resolution via product page

Figure 4: Predicted major fragmentation pathways in the mass spectrum.

Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-[p-
(Hexyloxy)phenyl]propionic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based

on established spectroscopic principles and comparison with structurally related molecules,

offer a comprehensive framework for the characterization of this compound. Experimental

verification of these predictions will be crucial for confirming the identity and purity of

synthesized 3-[p-(Hexyloxy)phenyl]propionic acid and will serve as a valuable reference for

researchers working with this and similar materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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